methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
Brand Name: Vulcanchem
CAS No.: 1499207-49-6
VCID: VC7449205
InChI: InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3
SMILES: COC(=O)C1=C2CNCCN2C=C1
Molecular Formula: C9H12N2O2
Molecular Weight: 180.207

methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate

CAS No.: 1499207-49-6

Cat. No.: VC7449205

Molecular Formula: C9H12N2O2

Molecular Weight: 180.207

* For research use only. Not for human or veterinary use.

methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate - 1499207-49-6

Specification

CAS No. 1499207-49-6
Molecular Formula C9H12N2O2
Molecular Weight 180.207
IUPAC Name methyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate
Standard InChI InChI=1S/C9H12N2O2/c1-13-9(12)7-2-4-11-5-3-10-6-8(7)11/h2,4,10H,3,5-6H2,1H3
Standard InChI Key IONSRGDHHCMINV-UHFFFAOYSA-N
SMILES COC(=O)C1=C2CNCCN2C=C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s core consists of a pyrrolo[1,2-a]pyrazine system, where the pyrrole and pyrazine rings share two adjacent nitrogen atoms. The methyl ester group at position 8 introduces both steric and electronic modifications that influence reactivity and biological interactions. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight192.22 g/mol
IUPAC NameMethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate
SolubilitySoluble in DMSO, methanol
Melting Point142–145°C (predicted)

The ester group enhances solubility in polar aprotic solvents, facilitating its use in synthetic applications. Nuclear magnetic resonance (NMR) spectral data for analogous compounds show characteristic signals: pyrrole protons resonate near δ 6.2–6.5 ppm, while the pyrazine ring protons appear upfield at δ 3.1–3.4 ppm .

Synthesis and Preparation Methods

Key Synthetic Pathways

The synthesis of pyrrolo[1,2-a]pyrazine derivatives often employs multicomponent reactions (MCRs), such as the Ugi reaction, due to their efficiency in constructing complex heterocycles. A representative route involves:

  • Ugi Four-Component Reaction (U-4C-3CR):

    • Reactants: Methyl glycinate, levulinic acid, tert-butyl isocyanide, methanol.

    • Conditions: Room temperature, 24 hours.

    • Product: Intermediate amido-ester (yield: 85–92%) .

  • Intramolecular Cyclization:

    • Catalyst: BF₃·2CH₃COOH.

    • Conditions: Reflux in toluene, 6 hours.

    • Product: Pyrrolo[1,2-a]pyrazine core (yield: 73–78%) .

  • Esterification:

    • Reagents: Acetyl chloride in methanol.

    • Conditions: 0°C to room temperature, 12 hours.

    • Product: Methyl ester derivative (yield: 65–70%).

Table 1: Optimization of Cyclization Conditions

CatalystSolventTemperatureTime (h)Yield (%)
Cs₂CO₃DMSO25°C658
BF₃·2CH₃COOHToluene110°C678
PTSAEthanolReflux852

The use of BF₃·2CH₃COOH in toluene maximizes yield by promoting efficient ring closure while minimizing side reactions .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective electrophilic substitution. For example:

  • Nitration:

    • Reagents: HNO₃/AcOH.

    • Position: Predominantly at C-7 (ortho to pyrazine nitrogen).

    • Yield: 62–65% .

  • Bromination:

    • Reagents: Br₂/FeCl₃.

    • Position: C-6 and C-8 (para to pyrrole nitrogen).

    • Yield: 55–58%.

Ester Hydrolysis

The methyl ester group is readily hydrolyzed to the carboxylic acid under basic conditions:

  • Reagents: NaOH (2M), H₂O/EtOH.

  • Conditions: Reflux, 4 hours.

  • Product: 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid (yield: 88%).

Biological Activity and Mechanisms

Anticonvulsant Properties

Pyrrolo[1,2-a]pyrazine derivatives demonstrate efficacy in seizure models. In the 6 Hz psychomotor seizure test (32 mA), the lead compound (4R,8aR)-3a showed an ED₅₀ of 47.90 mg/kg, outperforming phenytoin (ED₅₀ = 105 mg/kg) . Mechanistic studies suggest voltage-gated sodium channel modulation as a primary target.

Table 2: Anticonvulsant Activity in Murine Models

CompoundMES ED₅₀ (mg/kg)6 Hz ED₅₀ (mg/kg)
(4R,8aR)-3a126.1947.90
Phenytoin8.5105.00

Applications in Drug Discovery

Kinase Inhibition

Structural analogs inhibit cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). For example:

  • CDK2 Inhibition: IC₅₀ = 0.28 µM (vs. roscovitine IC₅₀ = 0.14 µM).

  • JAK3 Inhibition: IC₅₀ = 1.4 µM (vs. tofacitinib IC₅₀ = 1.0 µM).

The ester group’s lipophilicity improves blood-brain barrier permeability, making it a candidate for neuroinflammatory disorders.

Comparative Analysis with Related Derivatives

Table 3: Structure-Activity Relationships (SAR)

PositionSubstituentBioactivity Trend
6-CN↑ Antitumor activity
8-COOCH₃↑ Anticonvulsant activity
3a-CH₃↓ Solubility, ↑ Metabolic stability

The 8-carboxylate derivative exhibits a unique balance of solubility and target engagement compared to 6-cyano or 3a-methyl analogs .

Future Research Directions

  • Stereoselective Synthesis: Developing asymmetric catalytic methods to access enantiomerically pure forms.

  • Proteomic Profiling: Identifying off-target effects via kinase panel screening.

  • Formulation Studies: Optimizing pharmacokinetics through prodrug strategies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator